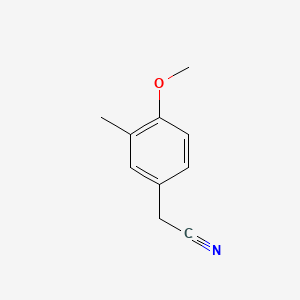

4-Methoxy-3-methylphenylacetonitrile

Description

Overview of Substituted Phenylacetonitriles in Synthetic Chemistry

Substituted phenylacetonitriles are a cornerstone in the synthesis of a vast number of organic compounds, particularly in the pharmaceutical and agrochemical industries. The presence of various substituents on the phenyl ring significantly influences the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and the biological activity of the resulting products. These compounds are not merely intermediates but are often key precursors to a variety of molecular scaffolds.

The synthetic utility of substituted phenylacetonitriles is extensive. The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into ketones, all of which are fundamental functional groups in organic molecules. Furthermore, the acidic nature of the α-proton to the nitrile group allows for facile deprotonation and subsequent alkylation or arylation, enabling the construction of more complex carbon skeletons. This reactivity has been exploited in the synthesis of numerous biologically active heterocycles, such as pyridines, pyrimidines, and imidazoles. acs.org

Recent advancements in synthetic methodology have further expanded the applications of substituted phenylacetonitriles. Transition-metal-catalyzed cross-coupling reactions, for instance, have enabled the direct arylation of the α-position of phenylacetonitriles, providing a direct route to α-aryl-phenylacetic acid derivatives, which are important motifs in many pharmaceutical agents. The versatility of these building blocks is a testament to their enduring importance in the landscape of organic synthesis.

Significance of 4-Methoxy-3-methylphenylacetonitrile as a Key Building Block

Within the diverse family of substituted phenylacetonitriles, this compound has garnered significant attention as a particularly valuable and strategic building block. ontosight.ai Its importance lies in the specific substitution pattern on the phenyl ring: a methoxy (B1213986) group at the 4-position and a methyl group at the 3-position. This arrangement imparts unique electronic and steric properties that are highly advantageous in the synthesis of targeted molecules.

The 4-methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the benzylic position. This electronic effect can be crucial in directing the outcome of certain reactions and can also play a role in the biological activity of the final product. The 3-methyl group, while also electron-donating, adds a degree of steric bulk that can be exploited to achieve regioselectivity in synthetic transformations.

Detailed Research Findings:

The primary significance of this compound lies in its role as a key intermediate in the synthesis of a variety of pharmaceuticals and other biologically active compounds. ontosight.ai Research has demonstrated its utility in the preparation of compounds with potential applications in treating a range of conditions. For instance, it is a precursor in the synthesis of certain cardiovascular and central nervous system agents. The specific substitution pattern is often crucial for the desired pharmacological profile of the target molecule.

One notable application is in the synthesis of complex heterocyclic systems. The nitrile functionality can participate in cyclization reactions to form nitrogen-containing rings, while the substituted phenyl moiety becomes an integral part of the final molecular architecture. The methoxy and methyl groups can serve as handles for further functionalization or can be critical for binding to biological targets.

The synthesis of this compound itself is typically achieved through the cyanation of the corresponding benzyl (B1604629) halide or through the reaction of 4-methoxy-3-methylbenzaldehyde (B1345598) with a cyanide source. ontosight.ai The availability of these starting materials makes it an accessible and cost-effective building block for both laboratory-scale research and industrial production.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents |

The strategic placement of the methoxy and methyl groups on the phenyl ring of this compound provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. Its continued use in both academic and industrial research underscores its significance as a key building block in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMACJMHUFTRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226341 | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75391-57-0 | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075391570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-methylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 3 Methylphenylacetonitrile

Classical Synthetic Routes

Classical synthetic approaches to 4-methoxy-3-methylphenylacetonitrile provide reliable and well-documented methods for its preparation. These routes are characterized by their use of fundamental organic transformations.

Cyanation Reactions of Precursor Halides

A primary method for synthesizing this compound involves the nucleophilic substitution of a halide with a cyanide group. This reaction is a straightforward approach to introducing the nitrile functionality.

A direct and efficient method for the preparation of this compound is the reaction of 3-methoxy-4-methylbenzyl chloride with sodium cyanide. mdma.ch This nucleophilic substitution reaction, a type of cyanation, proceeds by the displacement of the chloride ion by the cyanide ion.

The reaction is typically carried out in a suitable solvent that can dissolve both the organic substrate and the inorganic cyanide salt. The choice of solvent is critical for achieving a good yield and minimizing side reactions.

Reaction Scheme:

3-Methoxy-4-methylbenzyl Chloride reacts with Sodium Cyanide to yield this compound and Sodium Chloride.

The efficiency of the cyanation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are frequently employed in these reactions. google.com These solvents are effective at dissolving ionic salts like sodium cyanide while also solvating the organic substrate, thus facilitating the reaction.

The use of these solvents can lead to higher yields and faster reaction rates compared to less polar or protic solvents. The optimization process often involves screening various solvents and temperatures to find the ideal conditions that maximize the yield of the desired product while minimizing the formation of byproducts.

| Solvent | Typical Temperature Range (°C) | General Observations |

| Dimethylformamide (DMF) | 25 - 100 | Good solubility for both reactants, moderate reaction times. |

| Dimethyl Sulfoxide (DMSO) | 25 - 125 | Excellent solubility, can lead to faster reactions but may require careful temperature control to avoid side reactions. google.com |

| Acetone | Reflux | Can be effective, especially with the addition of a catalyst like sodium iodide. orgsyn.org |

Multi-step Syntheses from Benzoic Acid Derivatives

A well-documented multi-step synthesis begins with p-Toluic acid. mdma.ch This process involves a series of transformations to introduce the required functional groups at the correct positions on the aromatic ring.

The key steps in this synthetic sequence are:

Nitration: p-Toluic acid is first nitrated to introduce a nitro group onto the aromatic ring, yielding 4-methyl-3-nitrobenzoic acid. mdma.ch

Reduction: The nitro group is then reduced to an amino group, forming 3-amino-4-methylbenzoic acid. mdma.ch This is often achieved through catalytic hydrogenation using a catalyst such as Raney nickel. mdma.ch

Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate.

Methylation: The hydroxyl group is then methylated to form a methoxy (B1213986) group, resulting in 3-methoxy-4-methylbenzoic acid. mdma.ch

This sequence of reactions successfully transforms the readily available p-Toluic acid into a key intermediate for the final steps of the synthesis.

Once 3-methoxy-4-methylbenzoic acid is obtained, the synthesis proceeds through the following steps:

Reduction of the Carboxylic Acid: The carboxylic acid group of 3-methoxy-4-methylbenzoic acid is reduced to an alcohol, yielding 3-methoxy-4-methylbenzyl alcohol. mdma.ch A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). mdma.ch

Chlorination of the Alcohol: The resulting benzyl (B1604629) alcohol is then converted to the corresponding benzyl chloride, 3-methoxy-4-methylbenzyl chloride. mdma.ch This is typically achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂). mdma.ch

The 3-methoxy-4-methylbenzyl chloride produced in this step can then be used in the cyanation reaction described in section 2.1.1.1 to yield the final product, this compound. mdma.ch

| Starting Material | Intermediate 1 | Intermediate 2 | Intermediate 3 | Intermediate 4 | Final Precursor |

| p-Toluic Acid | 4-Methyl-3-nitrobenzoic Acid | 3-Amino-4-methylbenzoic Acid | 3-Hydroxy-4-methylbenzoic Acid | 3-Methoxy-4-methylbenzoic Acid | 3-Methoxy-4-methylbenzyl Alcohol |

| Reagent | Nitrating Agent | Reducing Agent (e.g., Raney Ni/H₂) | NaNO₂/H₂SO₄ then H₂O | Methylating Agent | Reducing Agent (e.g., LiAlH₄) |

Advanced and Catalytic Synthetic Approaches

Modern organic synthesis continually seeks more efficient and selective methods for constructing complex molecules. For arylacetonitriles, including this compound, advanced catalytic systems and green chemistry protocols have become paramount. These methodologies not only provide higher yields and purities but also align with the principles of sustainable chemical manufacturing by reducing waste and avoiding harsh reaction conditions.

Palladium-Catalyzed Cross-Coupling Strategies for Arylacetonitriles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. sigmaaldrich.comrsc.orgresearchgate.net The synthesis of arylacetonitriles through these methods typically involves the coupling of an aryl halide or triflate with a cyanide source or a cyano-containing coupling partner. The general catalytic cycle involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by transmetalation with the nucleophilic partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst. youtube.com

A notable strategy for the synthesis of α-arylacetonitriles involves the palladium-catalyzed coupling of aryl halides with the enolate of ethyl cyanoacetate (B8463686). organic-chemistry.org This method is advantageous as ethyl cyanoacetate is an inexpensive and readily available reagent. The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a strong base to generate the nucleophilic enolate in situ. This approach has been demonstrated to be effective for a wide range of aryl halides, including electron-rich and electron-deficient systems. nih.gov

Another related and powerful technique is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides. chu-lab.orgchu-lab.org This method avoids the need for strong bases to pre-form an enolate. The reaction proceeds by coupling an aryl halide with a cyanoacetate salt, with the carboxylate group being eliminated during the catalytic cycle. This strategy expands the scope of reactants to include aryl chlorides and triflates and demonstrates good functional group tolerance. chu-lab.org

Table 1: Palladium-Catalyzed Coupling of Aryl Halides with Cyanoacetate Derivatives

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Potassium Cyanoacetate | Pd(dba)₂ / XPhos | - | Toluene | 85 |

| 1-Bromo-4-tert-butylbenzene | Sodium Cyanoacetate | [Pd₂(allyl)₂Cl₂] / S-Phos | - | Dioxane | 92 |

| 4-Bromoanisole | Ethyl Cyanoacetate | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 88 |

Data compiled from representative literature on palladium-catalyzed arylations. nih.govchu-lab.org

The NIXANTPHOS ligand, a deprotonatable chelating aryldiphosphine, has shown exceptional performance in palladium-catalyzed cross-coupling reactions, particularly those involving challenging substrates or requiring mild reaction conditions. acs.orgresearchgate.netnih.gov While often used for C-H functionalization and the coupling of unactivated aryl chlorides, its utility extends to reactions involving nitriles. acs.orgnih.gov

Specifically, the Pd/NIXANTPHOS system has been effectively employed for the α-alkenylation of arylacetonitriles with vinyl halides or triflates. This reaction forges a new carbon-carbon bond at the α-position of the nitrile, leading to the formation of aryl acrylonitriles, which are valuable motifs in medicinal chemistry. The high reactivity of the Pd/NIXANTPHOS catalyst is attributed to the potential deprotonation of the ligand's N-H moiety under basic conditions, which enhances the catalyst's performance. researchgate.net Although this method produces an alkenylated product rather than a simple arylacetonitrile, it highlights the versatility of the catalyst system in functionalizing the α-position of pre-formed arylacetonitriles.

Table 2: Pd/NIXANTPHOS-Catalyzed α-Alkenylation of Phenylacetonitrile (B145931)

| Vinyl Halide/Triflate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromopropene | K₃PO₄ | Dioxane | 100 | 95 |

| (E)-1-Bromo-2-phenyl-ethene | K₃PO₄ | Dioxane | 100 | 89 |

| 1-Cyclohexenyl triflate | K₃PO₄ | Dioxane | 100 | 82 |

Data is representative of the α-alkenylation of arylacetonitriles using the Pd/NIXANTPHOS system. researchgate.net

Electrosynthesis and Green Chemistry Protocols for Nitrile Formation

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. rsc.org By using electricity as a traceless reagent, electrochemical methods can often be performed under mild, ambient conditions, avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste generation. researchgate.net These green chemistry principles are highly applicable to the synthesis of nitriles.

Electrochemical methods enable the direct synthesis of nitriles through dehydrogenative pathways from more readily available starting materials like primary alcohols or amines. For instance, the electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been achieved using simple nickel catalysts in aqueous electrolytes at room temperature. researchgate.netrsc.orgchemrxiv.org The reaction proceeds through a sequence of dehydrogenation to an aldehyde, imination with ammonia, and a final dehydrogenation to the nitrile. researchgate.netrsc.org This approach offers a cost-effective and environmentally benign route to valuable nitriles.

Another advanced electrochemical strategy involves the synergistic merger of photocatalysis and electrochemistry for the decarboxylative cyanation of carboxylic acids. nih.govresearchgate.net This method avoids the use of stoichiometric oxidants by regenerating the photocatalyst and co-catalyst through anodic oxidation. researchgate.net Such protocols allow for the direct conversion of abundant biomolecules and their derivatives into functionalized nitriles under mild conditions.

Table 3: Electrochemical Synthesis of Benzonitrile Derivatives

| Starting Material | Catalyst/Mediator | Cyanide Source | Key Conditions | Faradaic Efficiency (%) |

|---|---|---|---|---|

| Benzyl Alcohol | Ni Foam | Ammonia | Aqueous electrolyte, RT | 62.9 |

| Phenylpropanoic Acid | CeCl₃ / Cu/BOX | TMSCN | Anodic oxidation, Photocatalysis | >90 (Yield) |

Data compiled from various green and electrochemical nitrile synthesis methodologies. researchgate.netnih.govorganic-chemistry.org

To further enhance the sustainability of nitrile synthesis, metal-free cyanation methods have been developed. These protocols are particularly attractive as they circumvent the cost, toxicity, and potential for product contamination associated with transition metal catalysts. Organic photoredox catalysis has emerged as a powerful tool for the direct C-H cyanation of arenes. nih.gov

In a typical system, an acridinium photoredox catalyst is excited by visible light, becoming a potent oxidant. nih.gov It then oxidizes an electron-rich arene to its radical cation. This intermediate is subsequently trapped by a cyanide nucleophile, and after re-aromatization, the desired aryl nitrile is formed. nih.govacs.org This method proceeds at room temperature under mild conditions and is compatible with a wide array of functional groups. Another approach involves treating electron-rich aromatics with phosphorus oxychloride and dimethylformamide, followed by molecular iodine in aqueous ammonia, providing a one-pot, metal-free route to aromatic nitriles. organic-chemistry.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl Cyanoacetate |

| NIXANTPHOS |

| Phenylacetonitrile |

| 4-Chlorotoluene |

| Potassium Cyanoacetate |

| 1-Bromo-4-tert-butylbenzene |

| Sodium Cyanoacetate |

| 4-Bromoanisole |

| 3-Bromopyridine |

| 2-Bromopropene |

| (E)-1-Bromo-2-phenyl-ethene |

| 1-Cyclohexenyl triflate |

| 2-Bromo-1,1-diphenylethene |

| Benzyl Alcohol |

| Phenylpropanoic Acid |

| Nitrobenzene |

| Trimethylsilyl (B98337) cyanide (TMSCN) |

| tert-Butyl isocyanide (tBuNC) |

| Phosphorus oxychloride |

Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling for α-Alkylation

Iron-catalyzed reactions have gained prominence as sustainable and environmentally benign alternatives to precious metal-catalyzed processes. The "borrowing hydrogen" (BH) and "dehydrogenative coupling" (DC) strategies are particularly powerful for C-C bond formation. These methods utilize alcohols as alkylating agents, with the only byproducts being water and, in the case of DC, hydrogen gas, contributing to the atom economy of the reactions. nih.govacs.org

An iron(0) catalyst system can achieve chemoselectivity between the BH and DC pathways by simply changing the base. acs.org This allows for the selective synthesis of either α-alkylated nitriles or α-olefinic nitriles from the same starting materials. nih.gov The general mechanism involves the iron catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde. This aldehyde then undergoes a Knoevenagel-type condensation with the arylacetonitrile. Finally, the iron hydride species returns the hydrogen to the resulting α-olefinic nitrile to yield the α-alkylated product in the BH pathway. acs.org For the DC pathway, the process stops at the α-olefinic nitrile, and hydrogen gas is released. acs.org

This methodology has been shown to be effective for a broad range of arylacetonitriles and alcohols, including benzylic, aliphatic, and heterocyclic variants. nih.govorganic-chemistry.org Although specific examples using this compound are not detailed in the reviewed literature, the established wide substrate scope suggests its applicability. The reactions are scalable and represent a practical approach for synthesizing important organic compounds. organic-chemistry.org The use of an environmentally friendly iron catalyst further enhances the appeal of this method. organic-chemistry.org

Iridium(III)-Catalyzed α-Alkylation of Arylacetonitriles with Alcohols

Iridium catalysts have proven to be highly efficient for the α-alkylation of arylacetonitriles with alcohols. These reactions proceed via a borrowing hydrogen mechanism, offering a green route to α-alkylated arylacetonitriles with water as the sole byproduct. acs.orgacs.org

A well-defined, air-stable dimeric iridium(III) complex has been reported for the efficient α-alkylation of arylacetonitriles using secondary alcohols. acs.orgnih.gov The reaction mechanism is understood to involve alcohol activation through metal-ligand cooperation, leading to the formation of a reactive iridium-hydride species. nih.govresearchgate.net This catalyst system is effective for a wide variety of arylacetonitriles bearing different functional groups and various secondary alcohols, including both cyclic and acyclic ones. acs.orgnih.gov

A significant advantage of the iridium(III)-catalyzed α-alkylation is the ability to perform the reaction under solvent-free conditions. acs.orgnih.gov This not only reduces environmental impact but also simplifies the experimental setup. The reactions are typically carried out at elevated temperatures, such as 120 °C. acs.orgnih.gov

Furthermore, the catalyst loading can be optimized to very low levels, ranging from 0.1 to 0.01 mol %. acs.orgnih.gov This high catalytic efficiency makes the process more cost-effective and appealing for potential industrial applications. acs.org The ability to achieve high yields with such low catalyst concentrations underscores the remarkable activity of the iridium(III) complex. acs.org

Table 1: Iridium(III)-Catalyzed α-Alkylation of Arylacetonitriles with Secondary Alcohols

| Entry | Arylacetonitrile | Alcohol | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetonitrile | Cyclohexanol | 0.1 | 120 | 12 | 95 |

| 2 | 4-Methoxyphenylacetonitrile | Cyclopentanol | 0.1 | 120 | 12 | 92 |

| 3 | 4-Chlorophenylacetonitrile | 2-Pentanol | 0.1 | 120 | 18 | 85 |

Note: This table is a representation of typical results from the literature and may not include this compound specifically.

The iridium-catalyzed system exhibits a broad substrate scope. acs.org It is effective for the selective monoalkylation of various arylacetonitriles with a wide range of primary, secondary, and even bis- and tris-primary alcohols. acs.orgdocumentsdelivered.com This includes aromatic, heteroaromatic, and aliphatic alcohols. acs.org The reaction consistently yields the mono-α-alkylated product in high yields. acs.org Microwave irradiation has also been shown to accelerate the rate of this alkylation cascade significantly. acs.org

The chemoselectivity for monoalkylation is a key feature of this methodology, preventing the formation of undesired dialkylated byproducts. This selectivity is crucial for the synthesis of well-defined molecular structures.

Table 2: Substrate Scope of Iridium-Catalyzed Selective Monoalkylation

| Arylacetonitrile | Alcohol | Product | Yield (%) |

|---|---|---|---|

| Phenylacetonitrile | Benzyl alcohol | 2,3-Diphenylpropanenitrile | 98 |

| 4-Methoxyphenylacetonitrile | Ethanol | 2-(4-Methoxyphenyl)butanenitrile | 85 |

| 2-Naphthylacetonitrile | 1-Propanol | 2-(Naphthalen-2-yl)pentanenitrile | 91 |

Note: This table illustrates the broad substrate scope of the reaction. Specific application to this compound would be expected to yield similar results based on the reported functional group tolerance.

Strecker Reaction for α-Amino Nitriles as Analogues

The Strecker synthesis is a classic and versatile method for preparing α-amino nitriles, which are important precursors to amino acids. organic-chemistry.orgmasterorganicchemistry.com This three-component reaction involves the condensation of an aldehyde or ketone, an amine (often ammonia), and a cyanide source (like hydrogen cyanide or potassium cyanide). nih.govwikipedia.org The resulting α-amino nitrile can be considered an analogue of α-alkylated nitriles, where the alkyl group is replaced by an amino group at the α-position.

The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile to form the α-amino nitrile. masterorganicchemistry.com The classical Strecker synthesis produces a racemic mixture of the α-amino acid precursors. wikipedia.org However, modern variations have been developed that employ chiral auxiliaries or asymmetric catalysts to achieve enantioselectivity. wikipedia.org

While the Strecker reaction does not directly yield α-alkylated products, its utility lies in the synthesis of structurally related α-amino nitriles. By choosing an appropriate aldehyde, such as 4-methoxy-3-methylbenzaldehyde (B1345598), one could synthesize the corresponding α-amino nitrile analogue of this compound. This provides a pathway to a different class of compounds with potential biological activities. The reaction is known for its broad applicability to a wide range of aldehydes and ketones. wikipedia.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylacetonitrile |

| 4-Methoxyphenylacetonitrile |

| 4-Chlorophenylacetonitrile |

| 2-Naphthylacetonitrile |

| Thiophen-2-ylacetonitrile |

| Cyclohexanol |

| Cyclopentanol |

| 2-Pentanol |

| Benzyl alcohol |

| Ethanol |

| 1-Propanol |

| 1,4-Butanediol |

| 2,3-Diphenylpropanenitrile |

| 2-(4-Methoxyphenyl)butanenitrile |

| 2-(Naphthalen-2-yl)pentanenitrile |

| 2-(Thiophen-2-yl)-6-hydroxyhexanenitrile |

Reactivity and Mechanistic Investigations of 4 Methoxy 3 Methylphenylacetonitrile and Its Derivatives

Reactions at the Nitrile (–CN) Group

The nitrile functional group in 4-methoxy-3-methylphenylacetonitrile is a versatile handle for a variety of chemical transformations. Its reactivity allows for its conversion into other important functional groups, such as carboxylic acids, amides, and primary amines, through hydrolysis, amidation, and reduction reactions.

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. Phenylacetonitriles can be converted to phenylacetic acids through hydrolysis, a reaction that can be performed under acidic or alkaline conditions. google.com For instance, the hydrolysis of substituted phenylacetonitriles can be achieved by heating the compound with an aqueous solution of a strong acid, such as sulfuric acid. google.com This process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to the formation of an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.

Another method involves titanium(IV)-catalyzed hydrolysis, which allows for the conversion of primary amides (often formed in situ from nitriles) to carboxylic acids under mild conditions using aqueous HCl and a catalytic amount of TiCl₄. mdpi.com Applying these established methods, this compound can be effectively converted into 2-(4-methoxy-3-methylphenyl)acetic acid.

A novel and efficient method for converting arylacetonitriles into primary aryl amides is through an iron-catalyzed aerobic oxidative decyanation–amidation reaction. rsc.orgrsc.org This process utilizes urea (B33335) as a convenient and effective nitrogen source and molecular oxygen as the oxidant. rsc.orgrsc.org The reaction involves the cleavage of the inert C(sp³)–CN bond and the formation of a new C–N bond, providing practical access to amide synthesis. rsc.org In this transformation, the arylacetonitrile substrate reacts with urea in the presence of an iron catalyst under an oxygen atmosphere at elevated temperatures. rsc.org

The reaction demonstrates a broad substrate scope, accommodating various functional groups on the aromatic ring. This method is significant as it bypasses the traditional hydrolysis of nitriles or amides, offering a more direct route to primary aryl amides. rsc.org For this compound, this reaction would yield 4-methoxy-3-methylbenzamide.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Fe(OAc)₂ | DMSO | 130 | 85 |

| 2 | FeCl₂ | DMSO | 130 | 78 |

| 3 | Fe₂(SO₄)₃ | DMSO | 130 | 80 |

| 4 | Fe(OAc)₂ | DMF | 130 | 65 |

| 5 | Fe(OAc)₂ | Toluene | 130 | <5 |

| 6 | Fe(OAc)₂ | DMSO | 110 | 45 |

The reduction of the nitrile group is a fundamental transformation that yields primary amines. organic-chemistry.org This conversion is crucial for the synthesis of various biologically active molecules. A wide range of reagents and conditions can be employed to achieve this reduction. organic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are commonly used for the complete reduction of nitriles to primary amines. Catalytic hydrogenation, using catalysts such as Raney nickel, platinum, or palladium under a hydrogen atmosphere, is another widely used and effective method.

More recent developments include the use of reagents like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, which reduces a variety of nitriles in excellent yields. organic-chemistry.org These methods are applicable to this compound for its conversion to the corresponding primary amine, 2-(4-methoxy-3-methylphenyl)ethan-1-amine. biosynth.comuni.lu

In derivatives of this compound that also contain a carbon-carbon double bond, such as in an aryl acrylonitrile (B1666552) structure, the selective reduction of the C=C bond while preserving the nitrile group is a significant synthetic challenge. A simple, green, and efficient protocol has been developed for this chemoselective reduction using Hantzsch esters in water, without the need for any additional catalysts. rsc.org

This method is effective for conjugated alkenes that possess strong electron-withdrawing groups, like the nitrile group. The reaction proceeds with excellent yield and tolerates a variety of other functional groups, including nitrile, ester, and halo substituents. rsc.org This catalyst-free approach offers a practical and environmentally friendly alternative for the selective reduction of aryl acrylonitriles. rsc.org

| Substrate (Aryl Group) | Time (h) | Yield (%) |

|---|---|---|

| C₆H₅ | 1 | 96 |

| 4-MeC₆H₄ | 1.5 | 95 |

| 4-MeOC₆H₄ | 1.5 | 95 |

| 4-ClC₆H₄ | 0.5 | 98 |

| 4-NO₂C₆H₄ | 0.5 | 98 |

| 2-Furanyl | 1.5 | 94 |

Reduction Reactions

Reduction to Aldehyde Derivatives

The reduction of the nitrile functional group in this compound to an aldehyde is a valuable synthetic transformation. A common and effective method for this conversion is the use of Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com This bulky reducing agent allows for the selective partial reduction of the nitrile to an imine intermediate, which upon aqueous workup, hydrolyzes to the corresponding aldehyde, 4-methoxy-3-methylphenylacetaldehyde. masterorganicchemistry.comchemistrysteps.com

The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the primary amine. chemistrysteps.comadichemistry.com The mechanism involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the nitrogen atom of the nitrile. This coordination activates the cyano group towards nucleophilic attack by the hydride ion, which is transferred to the carbon atom of the nitrile. chemistrysteps.comwikipedia.org The resulting imine-aluminum complex is stable at low temperatures. adichemistry.com Subsequent hydrolysis protonates the nitrogen and leads to the formation of the aldehyde. masterorganicchemistry.com

Other reagents can also be employed for the reduction of nitriles to aldehydes. The Stephen aldehyde synthesis, for instance, utilizes tin(II) chloride and hydrochloric acid to generate an iminium salt that is then hydrolyzed. wikipedia.org Additionally, methods involving a hydrogen donor followed by in-situ hydrolysis of the imine are also effective. Reagents for this approach include formic acid with a hydrogenation catalyst. wikipedia.org

α-Alkylation and α-Olefination Reactions

Base-Mediated Condensation Reactions (e.g., Claisen's reaction)

Base-mediated condensation reactions provide a powerful tool for the formation of new carbon-carbon bonds at the α-position of this compound. These reactions rely on the acidity of the α-protons, which can be removed by a suitable base to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles.

A classic example is the Thorpe-Ziegler reaction, which is the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orgchemeurope.com This reaction, when performed intramolecularly with a dinitrile, leads to the formation of a cyclic ketone after acidic hydrolysis. wikipedia.orgchemeurope.com The mechanism involves the deprotonation of the α-carbon of one nitrile molecule, followed by nucleophilic attack on the cyano carbon of a second molecule. Subsequent cyclization and hydrolysis yield the final product. numberanalytics.com

While the classical Claisen condensation involves the reaction between esters, the underlying principles of base-catalyzed condensation are applicable to nitriles. fiveable.me In the context of this compound, a strong base can facilitate its condensation with other carbonyl-containing compounds or even another molecule of itself, leading to the formation of β-ketonitriles or other condensation products. chem-station.com For instance, the reaction of an arylacetonitrile with a chalcone (B49325) in the presence of a base like DBU can lead to a Michael adduct. lookchem.com

The choice of base is crucial in these reactions. Strong bases like sodium hydroxide (B78521) or sodium ethoxide are commonly used to generate the necessary enolate-type nucleophile. fiveable.me

Transition Metal-Catalyzed Alkylation with Alcohols

Transition metal-catalyzed α-alkylation of nitriles with primary alcohols represents an environmentally friendly and atom-economical approach for C-C bond formation. researchgate.netorganic-chemistry.org This methodology avoids the use of pre-functionalized alkylating agents and generates water as the only byproduct. organic-chemistry.orgcore.ac.uk Various transition metals, including noble metals like ruthenium and iridium, as well as more abundant first-row metals like iron, cobalt, and nickel, have been shown to catalyze this transformation. researchgate.netnih.gov

The general mechanism for this reaction involves the catalyst first dehydrogenating the primary alcohol to form an aldehyde. rsc.org This aldehyde then undergoes a condensation reaction with the α-carbon of the nitrile, such as this compound, to form an α,β-unsaturated nitrile intermediate. Finally, the catalyst, which now bears the abstracted hydrogen atoms, facilitates the hydrogenation of this intermediate to yield the α-alkylated nitrile product. organic-chemistry.orgrsc.org

Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated high catalytic activity for this reaction. researchgate.net Similarly, well-defined molecular cobalt catalysts have been reported to effectively catalyze the α-alkylation of various nitriles with primary alcohols, achieving high yields. organic-chemistry.org Iron-pincer complexes have also emerged as effective catalysts, showcasing broad substrate scope and high activity. core.ac.uknih.gov Iridium complexes, both phosphine-free and those with NHC ligands, are also highly effective for this transformation. acs.orgacs.orgnih.gov

Chemoselective Transformations via Borrowing Hydrogen Strategy

The "borrowing hydrogen" or "hydrogen auto-transfer" strategy is a powerful concept in organic synthesis that enables the α-alkylation of nitriles with alcohols in a highly chemoselective and sustainable manner. rsc.orgrsc.org This approach is particularly advantageous as it utilizes readily available alcohols as alkylating agents and produces only water as a byproduct. rsc.orgrsc.org

The catalytic cycle of the borrowing hydrogen strategy for the alkylation of a nitrile like this compound typically involves three key steps:

Dehydrogenation: The transition metal catalyst abstracts hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone. rsc.org

Condensation: The in situ-generated carbonyl compound undergoes a condensation reaction with the nitrile at the α-position, forming an α,β-unsaturated nitrile intermediate. rsc.org

Hydrogenation: The metal hydride species, formed in the initial step, then reduces the α,β-unsaturated intermediate to afford the final α-alkylated nitrile product, thereby regenerating the active catalyst. rsc.org

A variety of transition metal catalysts based on ruthenium, iridium, manganese, iron, and nickel have been successfully employed for this transformation. core.ac.ukresearchgate.netresearchgate.netacs.org Nickel-catalyzed systems, for example, have demonstrated excellent chemoselectivity in the alkylation of arylacetonitriles with a broad range of alcohols. rsc.orgrsc.org Manganese-based catalysts also offer a sustainable and efficient route for the C-alkylation of nitriles with alcohols. acs.org The chemoselectivity of these reactions is a key feature, as the cyano group can be sensitive to the reaction conditions, potentially leading to undesired side reactions such as hydrolysis to amides or reduction to amines. rsc.org However, with the appropriate choice of catalyst and reaction conditions, the selective formation of the α-alkylated nitrile can be achieved in high yields. rsc.orgresearchgate.net

| Catalyst System | Alcohol Substrate | Nitrile Substrate | Product | Yield (%) | Reference |

| NiBr2/1,10-phenanthroline | Benzyl (B1604629) alcohol | Phenylacetonitrile (B145931) | 2,3-Diphenylpropanenitrile | 90 | rsc.org |

| Mn(I) complex | Benzyl alcohol | Phenylacetonitrile | 2,3-Diphenylpropanenitrile | 95 | acs.org |

| Fe-PNP complex | Benzyl alcohol | Phenylacetonitrile | 2,3-Diphenylpropanenitrile | 98 | core.ac.uk |

| Ru-NHC complex | Benzyl alcohol | Phenylacetonitrile | 2,3-Diphenylpropanenitrile | 88 | researchgate.net |

| Co-nanoparticles | Benzyl alcohol | Phenylacetonitrile | 2,3-Diphenylpropanenitrile | 92 | rsc.org |

Mannich Reactions and Asymmetric Synthesis of α-Amino Nitriles

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound, or in this case, a nitrile. The reaction of this compound with an imine (or an aldehyde and an amine) in the presence of a catalyst can lead to the formation of β-amino nitriles, which are valuable precursors for various nitrogen-containing compounds. mdpi.commasterorganicchemistry.com

The synthesis of α-amino nitriles, often achieved through the Strecker synthesis, is a classic multicomponent reaction involving an aldehyde or ketone, an amine, and a cyanide source. mdpi.commasterorganicchemistry.com This reaction provides a direct route to α-amino acids upon hydrolysis of the resulting nitrile. masterorganicchemistry.com

Catalytic Asymmetric Mannich Reaction with Ketimines

The catalytic asymmetric Mannich reaction of pronucleophiles with ketimines is a powerful method for the synthesis of chiral amines containing a quaternary stereocenter. nih.gov While challenging due to the lower reactivity of ketimines compared to aldimines, significant progress has been made in developing efficient catalytic systems for this transformation. nih.gov

In the context of this compound, its corresponding enolate, generated by a suitable base, can act as a nucleophile and add to a ketimine electrophile. The use of a chiral catalyst can control the stereochemical outcome of this addition, leading to the formation of enantioenriched β-amino nitriles with a quaternary carbon atom.

Various catalytic systems have been developed for asymmetric Mannich reactions with ketimines, including those based on chiral phosphoric acids, cinchona alkaloids, and metal complexes with chiral ligands. mdpi.comresearchgate.net For instance, chiral copper complexes have been shown to catalyze the diastereodivergent and enantioselective Mannich reaction of α-fluoroarylacetonitriles with isatin-derived ketimines. nih.gov This demonstrates the feasibility of using substituted acetonitriles as nucleophiles in such reactions.

The development of catalytic asymmetric Mannich-type reactions of α-haloacetonitriles with aldimines, catalyzed by chiral pincer Ni(II) complexes, further highlights the potential for creating chiral centers adjacent to the nitrile group. acs.orgacs.orgnih.gov While not directly involving this compound, these studies provide a framework for its potential application in similar asymmetric transformations with ketimines to generate valuable chiral building blocks. nih.govkyoto-u.ac.jp

| Catalyst | Nucleophile | Electrophile | Product | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

| (S,Sp)-Taniaphos)Cu(I) | α-Fluoroarylacetonitrile | N-Boc ketimine | syn-α-Fluoro-β-aminonitrile | 3:1 to 7:1 | 83-97 | nih.gov |

| Chiral Pincer Ni(II) Complex | Chloroacetonitrile | N-Dpp aldimine | α-Chloro-β-aminonitrile | >20:1 | 99 | acs.org |

| Silver oxide/dihydroquinine-derived N,P-ligand | TosMIC | Ketimine | 2-Imidazoline | >20:1 | up to 99 | researchgate.net |

Enantioselective and Diastereodivergent Construction of Stereocenters

The construction of stereocenters, particularly at the α-position to the nitrile group in phenylacetonitrile derivatives, is a important transformation in synthetic organic chemistry. While specific studies on the enantioselective and diastereodivergent reactions of this compound are not extensively documented in publicly available research, the reactivity of the benzylic position can be inferred from studies on analogous arylacetonitrile compounds. The acidic nature of the α-protons allows for deprotonation to form a resonance-stabilized carbanion, which can then react with various electrophiles.

Modern synthetic methods offer several strategies for the enantioselective functionalization of such carbanions. Transition metal catalysis, particularly with palladium, has been successfully employed for the enantioselective α-arylation of related carbonyl compounds like esters and ketones, which can generate quaternary carbon stereocenters. nih.govnih.gov For instance, the use of chiral ligands, such as P-chiral monophosphorus ligands, has enabled the enantioselective α-arylation of α,α-disubstituted esters with aryl bromides. nih.gov Similar catalytic systems could potentially be adapted for the α-arylation of this compound, leading to the formation of a chiral quaternary center.

Another promising approach involves cooperative catalysis, where two different catalysts work in concert to activate both the nucleophile and the electrophile. nih.gov For example, a combination of a transition metal catalyst and a chiral phosphoric acid can facilitate highly diastereo- and enantioselective cycloannulation reactions. nih.gov While not directly applied to phenylacetonitriles in the provided context, this strategy highlights the potential for complex bond formations with high stereocontrol.

Furthermore, the development of catalytic enantioselective α-allenylation of acetonitrile (B52724) has been reported, utilizing a cooperative iridium and Lewis acid catalytic system. researchgate.netchemrxiv.org This method circumvents the challenge of the low acidity of acetonitrile's α-protons by using an acetonitrile enolate surrogate. Such innovative approaches could pave the way for the enantioselective introduction of various functional groups at the α-position of this compound, leading to the synthesis of a wide range of chiral molecules.

The table below summarizes some of the catalytic systems that have been used for the enantioselective α-functionalization of compounds structurally related to this compound.

| Catalyst System | Reaction Type | Substrate Class | Key Features |

| Palladium with P-chiral monophosphorus ligand | α-Arylation | Acyclic Esters | Formation of quaternary stereocenters nih.gov |

| Palladium with BINOL-derived monophosphine | α-Arylation | α-Fluoroindanones | High yields and enantioselectivities nih.gov |

| Rhodium and Chiral Phosphoric Acid | [4+3]-Cycloannulation | ortho-Quinone Methides and Carbonyl Ylides | Construction of multiple stereocenters nih.gov |

| Iridium and Lewis Acid | α-Allenylation | Acetonitrile | Base-free, mild conditions researchgate.netchemrxiv.org |

| Copper(I)-Bisoxazoline | α-Arylation | Lactones and Acyl Oxazolidones | Mild conditions, retention of enolizable stereocenters princeton.edu |

Reactions Involving the Aromatic Ring and Substituents

Electrophilic Aromatic Substitution Potentials

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) (-OCH3) and methyl (-CH3) groups. Both substituents are ortho, para-directing. The methoxy group is a stronger activating group than the methyl group. The directing effects of these two groups are synergistic, reinforcing the activation of specific positions on the aromatic ring.

The positions ortho and para to the strongly activating methoxy group are at C-5 and C-2 (relative to the cyanomethyl group at C-1). The methyl group at C-3 further influences the regioselectivity. The most likely positions for electrophilic attack are C-2 and C-6. However, the C-2 position is sterically hindered by the adjacent methyl group at C-3. Therefore, the C-5 position is the most probable site for electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the activating groups or reactions involving the benzylic protons of the cyanomethyl group.

Nucleophilic Substitution Reactions and their Influence by Methoxy and Methyl Groups

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally disfavored. The presence of the electron-donating methoxy and methyl groups increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack.

However, under forcing conditions or through specific reaction pathways like the benzyne (B1209423) mechanism, nucleophilic substitution might be induced. The methoxy group, being a potential leaving group (as methoxide), could be substituted, although this is not a facile process on an electron-rich ring. The influence of the methyl group in this context is primarily steric, potentially hindering the approach of a nucleophile to the adjacent carbon atom.

Demethylation of Methoxy Groups to Hydroxy Derivatives

The demethylation of the methoxy group in this compound to the corresponding hydroxy derivative, 4-hydroxy-3-methylphenylacetonitrile, is a feasible and synthetically useful transformation. Cleavage of aryl methyl ethers is a common reaction in organic synthesis, often employed as a deprotection step.

The table below summarizes some common reagents used for the demethylation of aryl methyl ethers.

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature | Highly effective, but moisture sensitive |

| Hydrogen bromide (HBr) | Acetic acid, reflux | Strong acid, can be corrosive |

| Hydrogen iodide (HI) | Acetic acid, reflux | Similar to HBr |

| 3-Mercaptopropionic acid | High temperature, often in a pressurizable vessel | Can offer good selectivity |

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Catalytic Cycles in Transition Metal-Mediated Reactions

While specific mechanistic studies on transition metal-mediated reactions involving this compound are not widely reported, the general principles of such catalytic cycles can be applied to understand its potential reactivity. Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. For arylacetonitriles, reactions often focus on the functionalization of the α-carbon or cross-coupling reactions involving the aromatic ring.

A typical catalytic cycle for a cross-coupling reaction, for instance, a palladium-catalyzed α-arylation, would involve a sequence of elementary steps:

Oxidative Addition: The active catalyst, often a Pd(0) species, undergoes oxidative addition with an aryl halide (or triflate) to form a Pd(II) intermediate.

Deprotonation/Enolate Formation: A base deprotonates the α-carbon of this compound to form the corresponding enolate.

Transmetalation (or related step): The enolate coordinates to the Pd(II) center, displacing a ligand.

Reductive Elimination: The α-aryl group and the enolate couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The ligands on the transition metal play a crucial role in modulating the reactivity and selectivity of the catalyst. Chiral ligands can be used to induce enantioselectivity in the product. The electronic and steric properties of the substituents on the phenylacetonitrile, namely the methoxy and methyl groups, can also influence the rate and efficiency of the catalytic cycle. For instance, the electron-donating nature of these groups might affect the acidity of the α-protons and the nucleophilicity of the resulting enolate.

Understanding these catalytic cycles is fundamental for the development of new synthetic methods and for optimizing existing ones. Mechanistic studies often involve a combination of experimental techniques, such as reaction kinetics, isolation and characterization of intermediates, and computational modeling.

Role of Intermediates (e.g., Keteniminates, Radical Anions, Enol-forms)

The transformations of this compound are often dictated by the formation of transient, highly reactive intermediates. The nature of these intermediates is influenced by the reaction conditions, including the choice of base, the presence of single-electron transfer agents, or the polarity of the medium.

Keteniminates: In the presence of strong bases, the deprotonation of the α-carbon of this compound can lead to the formation of a resonance-stabilized carbanion. This carbanion is in equilibrium with its keteniminate tautomer. Keteniminates are potent nucleophiles and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-donating methoxy and methyl groups on the phenyl ring increase the electron density at the benzylic position, thereby influencing the stability and reactivity of the carbanion and its corresponding keteniminate.

Radical Anions: Under reducing conditions, typically involving electrochemical methods or the use of chemical reductants, this compound can accept an electron to form a radical anion. In this intermediate, the unpaired electron is delocalized across the aromatic ring and the nitrile group. The stability of such radical anions is influenced by the substitution pattern on the aromatic ring. Electron-withdrawing groups generally stabilize radical anions, while electron-donating groups, such as the methoxy and methyl groups present in the target molecule, may have a destabilizing effect. The subsequent reactions of these radical anions can include dimerization, fragmentation, or further reduction.

Enol-forms: Similar to carbonyl compounds, nitriles can exist in equilibrium with their enol-like tautomers, specifically referred to as "enol-forms" or more accurately, as part of the nitrile-ketenimine tautomerism. The deprotonated form, the nitrile anion, is a key nucleophilic intermediate in many reactions. This intermediate possesses dual reactivity, with the negative charge delocalized between the α-carbon and the nitrogen atom of the nitrile group. The active methylene (B1212753) unit between the aromatic ring and the nitrile group is acidic and its deprotonation leads to this reactive intermediate. atamanchemicals.com Alkylation and other electrophilic additions typically occur at the α-carbon due to the higher charge density at this position. The formation of this enolate-like intermediate is crucial for reactions such as α-alkylation and condensation reactions.

| Intermediate | Method of Generation | Key Characteristics | Potential Subsequent Reactions |

| Keteniminate | Strong base (e.g., LDA, NaH) | Potent nucleophile, resonance-stabilized | Alkylation, Acylation, Condensation |

| Radical Anion | Electrochemical reduction, single-electron transfer reagents | Delocalized unpaired electron | Dimerization, Fragmentation, Protonation |

| Enol-form (Nitrile Anion) | Base-mediated deprotonation | Resonance-stabilized carbanion, ambident nucleophile | α-Alkylation, Michael addition, Halogenation |

Solvent Effects and Substrate Reactivity in Transformations

The choice of solvent plays a pivotal role in directing the course and efficiency of reactions involving this compound. Solvents can influence reaction rates, regioselectivity, and even the nature of the products by stabilizing or destabilizing reactants, intermediates, and transition states.

The reactivity of the this compound substrate is significantly influenced by the electronic effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the aromatic ring and at the benzylic position. This electronic enrichment can affect the acidity of the α-proton and the nucleophilicity of the resulting carbanion.

In nucleophilic substitution reactions at the benzylic position, the solvent polarity can determine the reaction mechanism.

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can solvate both cations and anions effectively through hydrogen bonding. In the context of reactions involving ionic intermediates, such as those proceeding through a carbanion, polar protic solvents can stabilize these charged species. However, they can also solvate the nucleophile, potentially reducing its reactivity.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. This leaves the anionic nucleophile (e.g., the carbanion of this compound) "naked" and highly reactive, often leading to significant rate enhancements in alkylation and other nucleophilic reactions. google.com

Nonpolar Solvents (e.g., toluene, hexane): In nonpolar solvents, ionic species are poorly solvated, which can hinder reactions that proceed through charged intermediates. However, for reactions involving radical intermediates, nonpolar solvents may be preferred.

The table below illustrates the hypothetical effect of different solvents on the rate of a typical α-alkylation reaction of this compound with an alkyl halide. The relative reaction rates are generalized based on established principles of solvent effects in nucleophilic substitution reactions.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate of α-Alkylation | Rationale |

| Hexane | 1.9 | Nonpolar | Very Low | Poor solubility and stabilization of ionic intermediates. |

| Toluene | 2.4 | Nonpolar | Low | Limited stabilization of the transition state. |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Polar Aprotic | Moderate | Moderate stabilization of the transition state. |

| Acetonitrile | 37.5 | Polar Aprotic | High | Good solvation of the counter-ion, leaving a reactive nucleophile. |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High | Strong stabilization of the cationic species, enhancing nucleophilicity of the anion. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very High | Excellent at solvating cations, leading to a highly reactive "naked" anion. |

| Ethanol | 24.6 | Polar Protic | Moderate to Low | Solvation of the nucleophilic carbanion can reduce its reactivity. |

Stereochemical Analysis of Reaction Products

When reactions of this compound or its derivatives create a new chiral center, the stereochemical outcome of the reaction is of significant interest. The stereochemistry of the products provides valuable insights into the reaction mechanism.

If the α-carbon of a derivative of this compound is a stereocenter, reactions that proceed through a planar intermediate, such as an enolate or a benzylic radical, will likely lead to racemization. This is because the subsequent attack of an electrophile can occur from either face of the planar intermediate with equal probability, resulting in a racemic mixture of the two possible enantiomers.

For instance, in the α-alkylation of a chiral derivative of this compound, the formation of a planar enolate intermediate would lead to the loss of the pre-existing stereochemical information at the α-carbon. The incoming electrophile can then approach from either the re or si face of the enolate, leading to a racemic or diastereomeric mixture of products.

However, stereocontrol can be achieved through the use of chiral auxiliaries, chiral catalysts, or by employing reaction conditions that favor a particular transition state geometry. For example, enantioselective C-H functionalization at the benzylic position can be achieved using chiral catalysts that can differentiate between the two enantiotopic C-H bonds or control the facial selectivity of the subsequent bond formation. Recent advances in catalysis have demonstrated the feasibility of such enantioselective transformations on benzylic C-H bonds, often proceeding through radical intermediates where the chiral catalyst environment dictates the stereochemical outcome. acs.org

The following table outlines the expected stereochemical outcomes for different mechanistic pathways involving a hypothetical chiral derivative of this compound.

| Reaction Type | Key Intermediate | Expected Stereochemical Outcome | Rationale |

| Sₙ2 Substitution at α-carbon | Pentavalent transition state | Inversion of configuration | The nucleophile attacks from the side opposite to the leaving group. |

| α-Alkylation via Enolate | Planar enolate | Racemization (if α-carbon is the only stereocenter) | The electrophile can attack from either face of the planar intermediate. |

| Radical-mediated C-H functionalization (uncatalyzed) | Planar benzylic radical | Racemization | The subsequent bond formation can occur on either side of the radical. |

| Enantioselective Catalytic C-H Functionalization | Chiral catalyst-substrate complex | Enantioenriched product | The chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer. |

Applications of 4 Methoxy 3 Methylphenylacetonitrile in the Synthesis of Complex Organic Molecules

Pharmaceutical Intermediates and Scaffolds

The chemical reactivity of 4-methoxy-3-methylphenylacetonitrile allows for its conversion into a variety of intermediates that are crucial for the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can be hydrolyzed to a carboxylic acid or reacted with Grignard reagents to form ketones, while the aromatic ring can undergo further functionalization, providing a platform for the synthesis of diverse molecular architectures.

Precursors for Substituted Phenylacetone (B166967) Derivatives

One of the primary applications of this compound is its role as a precursor for the synthesis of substituted phenylacetone derivatives. These ketones are pivotal intermediates in the synthesis of a range of pharmaceutical compounds. The conversion of the nitrile to a ketone, specifically 4-methoxy-3-methylphenylacetone (B97848), is a key transformation. This can be achieved through a Grignard reaction, where this compound is treated with a methylmagnesium halide (e.g., methylmagnesium bromide), followed by acidic hydrolysis of the resulting imine intermediate.

Another important derivative is 4-methoxy-3-methylphenylacetic acid, which can be obtained through the hydrolysis of this compound. This reaction is typically carried out under acidic or basic conditions. For instance, a similar compound, 4-hydroxy-3-methoxyphenylacetonitrile, is known to be hydrolyzed to 3-methoxy-4-hydroxyphenylacetic acid, an intermediate in the synthesis of the narcotic propanidid (B1678258) researchgate.net.

| Precursor | Reagents and Conditions | Product | Application of Product |

| This compound | 1. CH₃MgBr, Ether 2. H₃O⁺ | 4-Methoxy-3-methylphenylacetone | Intermediate for amphetamine analogues |

| This compound | H₃O⁺ or OH⁻, Heat | 4-Methoxy-3-methylphenylacetic acid | Intermediate for anti-inflammatory drugs |

Synthesis of Amphetamine Analogues and Related Psychoactive Substances

Substituted phenylacetones, such as 4-methoxy-3-methylphenylacetone derived from this compound, are well-documented precursors in the synthesis of amphetamine analogues. The Leuckart reaction is a classic method for this transformation, involving the reaction of the ketone with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce the corresponding amine wikipedia.org. This method is noted for its use in the clandestine synthesis of amphetamines drugsandalcohol.ie. The resulting 4-methoxy-3-methylamphetamine is a psychoactive substance. The synthesis of related compounds like 4-methoxymethamphetamine (PMMA) also proceeds through the corresponding phenyl-2-propanone intermediate nih.gov.

| Starting Material | Reaction | Product |

| 4-Methoxy-3-methylphenylacetone | Leuckart Reaction (e.g., Formamide, Heat) | 4-Methoxy-3-methylamphetamine |

| 4-Methoxyphenyl-2-propanone | Leuckart Reaction | 4-Methoxyamphetamine (PMA) |

Building Blocks for Antiepileptic and Anti-inflammatory Drugs

The derivatives of this compound serve as crucial building blocks for various therapeutic agents. For instance, the corresponding 4-methoxy-3-methylphenylacetic acid could be a precursor for the anti-inflammatory drug Nabumetone. The synthesis of Nabumetone involves the conversion of a related naphthylacetic acid derivative to the final butanone structure scispace.comresearchgate.netgoogle.com.

Furthermore, functionalized benzyl (B1604629) cyanides are key starting materials for the synthesis of the antiepileptic drug Lacosamide. The synthesis of Lacosamide involves the use of a protected D-serine derivative which is coupled with a benzylamine, followed by further modifications researchgate.netgoogleapis.comgoogle.comacs.orggoogle.comacs.org. While a direct synthesis from this compound is not explicitly detailed, its structural motif is present in many neurologically active compounds, suggesting its potential as a starting point for novel antiepileptic drug candidates.

Role in Drug Discovery and Development of Active Pharmaceutical Ingredients (APIs)

The structural scaffold provided by this compound is of significant interest in drug discovery. Its derivatives can be used to generate libraries of compounds for screening against various biological targets. The methoxy (B1213986) and methyl substituents on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as its binding affinity to receptors and metabolic stability. This makes it a valuable starting material for the development of new APIs.

Synthesis of Substituted Bicyclic Heterocycles (e.g., Quinoline (B57606), Benzotriazoles, Benzimidazoles, Pyrazolacridines)

This compound and its derivatives can be utilized in the synthesis of various bicyclic heterocyclic systems, which are prevalent in many pharmaceuticals.

Quinolines: The Friedländer synthesis is a well-established method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a nitrile wikipedia.orgnih.govjk-sci.comorganicreactions.orgnih.gov. By converting the methyl group of this compound to an amino group and the nitrile to a carbonyl or by using it as the active methylene (B1212753) component, it could be incorporated into a quinoline framework.

Benzotriazoles: The synthesis of benzotriazoles typically involves the diazotization of an o-phenylenediamine (B120857) derivative organicreactions.orgijariie.comgsconlinepress.compharmacyinfoline.comorgsyn.orgechemi.commanchester.ac.ukmdma.chresearchgate.netnih.gov. If this compound were functionalized to contain an ortho-amino group, it could be a precursor for a substituted benzotriazole.

Benzimidazoles: Benzimidazoles can be synthesized by the condensation of o-phenylenediamines with nitriles researchgate.netnih.govorganic-chemistry.orgorientjchem.orgimpactfactor.org. This provides a direct potential route for incorporating the 4-methoxy-3-methylphenyl moiety into a benzimidazole (B57391) ring system by reacting this compound with an appropriate o-phenylenediamine.

| Heterocycle | General Synthetic Approach | Potential Role of this compound Derivative |

| Quinoline | Friedländer Synthesis | As the active methylene component or the 2-aminoaryl ketone precursor. |

| Benzotriazole | Diazotization of o-phenylenediamine | As a precursor to a substituted o-phenylenediamine. |

| Benzimidazole | Condensation of o-phenylenediamine with a nitrile | As the nitrile component in the condensation reaction. |

Development of Adenosine (B11128) Receptor Antagonists

Adenosine receptor antagonists are a class of drugs with potential applications in various diseases, including Parkinson's disease and cancer. Many of these antagonists feature heterocyclic scaffolds such as pyrimidines, triazolopyrimidines, and triazolopyrazines researchgate.netmanchester.ac.ukresearchgate.netnih.govtandfonline.comnih.govresearchgate.netunicam.itacs.orgmanchester.ac.uknih.gov. The synthesis of these complex molecules often involves the use of substituted aromatic building blocks. While a direct synthesis of an adenosine receptor antagonist from this compound is not prominently reported, its structural elements could be incorporated into the design of novel antagonists. For example, the 4-methoxy-3-methylphenyl group could be attached to the core heterocyclic structure to modulate receptor affinity and selectivity.

Agrochemicals and Specialty Chemicals

This compound serves as a versatile intermediate in the synthesis of a variety of complex organic molecules, including those used in the agrochemical and specialty chemical sectors. ontosight.ai Its chemical structure, featuring a reactive nitrile group and a substituted phenyl ring, allows for diverse chemical transformations, making it a valuable building block for more complex compounds. ontosight.ai The synthesis of this compound typically involves a cyanation reaction of 4-methoxy-3-methylbenzaldehyde (B1345598). ontosight.ai

While the available literature frequently refers to its role as a precursor, specific, publicly documented examples of its direct application in the synthesis of commercial agrochemicals or specialty chemicals with detailed research findings are limited. Its utility is generally described in the context of being an intermediate for biologically active molecules. ontosight.ai

Use in the Production of Materials with Specific Properties

The application of this compound as a direct precursor for materials with specific, well-defined properties is an area that is not extensively detailed in the available scientific literature. While it is categorized as an intermediate for specialty chemicals, which can include materials with unique characteristics, specific examples of polymers, dyes, or other functional materials synthesized directly from this compound are not readily found in the searched resources. ontosight.ai The potential for its use in creating such materials would stem from the chemical reactivity of its nitrile and substituted benzene (B151609) ring functionalities, which could be modified to introduce specific properties.

Synthesis of Functionalized Derivatives for Material Science

The synthesis of functionalized derivatives of this compound specifically for material science applications is not a widely documented area in the available literature. While the core molecule can be a precursor to various organic compounds, the direct line to materials science applications through its functionalized derivatives is not clearly established in the searched results. ontosight.ai

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. These methods allow for the prediction of various molecular properties that govern chemical behavior.

Analysis of Electronic Potential and Electron Transfer

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For 4-Methoxy-3-methylphenylacetonitrile, the MEP surface would likely show a region of negative potential around the nitrogen atom of the nitrile group due to the lone pair of electrons, making it a primary site for interaction with electrophiles. The aromatic ring, enriched with electron density from the methoxy (B1213986) and methyl groups, would also exhibit regions of negative potential, particularly at the ortho and para positions relative to the activating groups.

Electron transfer processes in reactions involving this molecule can be understood by analyzing the flow of electron density between interacting species, a process that is guided by the features of the MEP surface.

Fukui Function Analysis for Local Electrophilic and Nucleophilic Abilities

Fukui functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The condensed Fukui function, calculated for each atom, helps to identify the most probable sites for electrophilic and nucleophilic attack.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). A higher value indicates a greater susceptibility to attack by a nucleophile.

f-(r): For electrophilic attack (electron donation). A higher value indicates a greater susceptibility to attack by an electrophile.

f0(r): For radical attack.

For this compound, Fukui function analysis would likely identify the nitrogen atom of the nitrile group and specific carbon atoms on the aromatic ring as the most reactive sites. The analysis can distinguish between the electrophilic and nucleophilic character of these sites, offering a detailed picture of the molecule's local reactivity. researchgate.net

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling techniques are employed to simulate the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, intermediates, and, most importantly, the transition states. researchgate.net

The transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. wikipedia.org The structure and energy of the transition state are critical for determining the reaction rate, as described by transition state theory. libretexts.orgyoutube.com Computational methods can calculate the geometry and energy of these fleeting structures, providing invaluable insights into the reaction mechanism. researchgate.net For instance, in a reaction involving the deprotonation of the benzylic carbon, molecular modeling could elucidate the structure of the resulting carbanion and the transition state leading to its formation.

Structure-Reactivity Relationship Studies

The relationship between the molecular structure of this compound and its reactivity is a key area of investigation. Computational studies can systematically explore how structural modifications affect the molecule's chemical behavior.

Influence of Methoxy and Methyl Substituents on Reactivity

The methoxy (-OCH3) and methyl (-CH3) groups attached to the phenyl ring of this compound have a profound influence on its reactivity. ontosight.ai Both are considered electron-donating groups, which activate the aromatic ring towards electrophilic substitution.

Methoxy Group: The methoxy group is a strong activating group due to the resonance effect of the oxygen atom's lone pairs, which delocalize into the aromatic ring. This increases the electron density on the ring, making it more nucleophilic. It primarily directs incoming electrophiles to the ortho and para positions.

Methyl Group: The methyl group is a weakly activating group that donates electron density through an inductive effect and hyperconjugation.

Computational studies on a series of substituted phenylacetonitriles could quantify these effects by correlating calculated properties (such as HOMO energies, atomic charges, and reaction barriers) with experimental reactivity data. rsc.org

Effects of Substituent Variations and Positional Isomerism on Chemical Behavior